Cas no 2228968-83-8 (2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one)

2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one
- EN300-1954456
- 2228968-83-8
-
- インチ: 1S/C11H10F3NO2/c1-15-4-5-17-9-3-2-7(6-8(9)15)10(16)11(12,13)14/h2-3,6H,4-5H2,1H3
- InChIKey: PRGPBIRZEORMJZ-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1C=CC2=C(C=1)N(C)CCO2)=O)(F)F
計算された属性
- せいみつぶんしりょう: 245.06636305g/mol
- どういたいしつりょう: 245.06636305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1954456-5.0g |
2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one |
2228968-83-8 | 5g |
$4764.0 | 2023-05-31 | ||
Enamine | EN300-1954456-0.25g |
2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one |
2228968-83-8 | 0.25g |
$1513.0 | 2023-09-17 | ||
Enamine | EN300-1954456-1.0g |
2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one |
2228968-83-8 | 1g |
$1643.0 | 2023-05-31 | ||
Enamine | EN300-1954456-1g |
2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one |
2228968-83-8 | 1g |
$1643.0 | 2023-09-17 | ||
Enamine | EN300-1954456-0.5g |
2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one |
2228968-83-8 | 0.5g |
$1577.0 | 2023-09-17 | ||
Enamine | EN300-1954456-2.5g |
2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one |
2228968-83-8 | 2.5g |
$3220.0 | 2023-09-17 | ||
Enamine | EN300-1954456-0.1g |
2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one |
2228968-83-8 | 0.1g |
$1447.0 | 2023-09-17 | ||
Enamine | EN300-1954456-5g |
2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one |
2228968-83-8 | 5g |
$4764.0 | 2023-09-17 | ||
Enamine | EN300-1954456-10g |
2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one |
2228968-83-8 | 10g |
$7065.0 | 2023-09-17 | ||
Enamine | EN300-1954456-10.0g |
2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one |
2228968-83-8 | 10g |
$7065.0 | 2023-05-31 |
2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one 関連文献
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-oneに関する追加情報
Introduction to 2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one (CAS No. 2228968-83-8) in Modern Chemical Research
The compound 2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one, identified by the CAS number 2228968-83-8, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. Its unique structural features, combining a trifluoromethyl group with a benzoxazine core, make it an intriguing candidate for further exploration in drug discovery and material science. This introduction delves into the compound's chemical properties, synthetic pathways, and its emerging applications in contemporary research.
The molecular structure of 2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one is characterized by a trifluoromethyl-substituted ketone group linked to a benzoxazine ring system. The presence of the trifluoromethyl group (CF₃) is particularly noteworthy, as it introduces electron-withdrawing effects and steric hindrance that can modulate the reactivity and biological activity of the molecule. The benzoxazine ring itself is a heterocyclic structure known for its stability and versatility in medicinal chemistry. This combination of structural motifs has garnered interest among researchers seeking novel scaffolds for therapeutic development.
In recent years, there has been growing attention on fluorinated compounds due to their enhanced metabolic stability and bioavailability. The incorporation of fluorine atoms into pharmaceuticals has been shown to improve pharmacokinetic profiles, making drugs more effective and longer-lasting in the body. The trifluoromethyl group in 2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one aligns with this trend, offering potential advantages in drug design. Furthermore, the benzoxazine moiety has been implicated in various biological activities, including antioxidant and anti-inflammatory effects. This dual functionality makes the compound a promising candidate for exploring new therapeutic avenues.
The synthesis of 2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one involves multi-step organic transformations that highlight the compound's synthetic accessibility. One common approach involves the condensation of trifluoroacetyl chloride with a suitable benzoxazine precursor under controlled conditions. The reaction proceeds via nucleophilic addition followed by dehydration to form the ketone group. Alternative synthetic routes may include palladium-catalyzed cross-coupling reactions or microwave-assisted organic synthesis to optimize yield and purity. These methodologies underscore the compound's feasibility for large-scale production and further derivatization.
Recent studies have begun to explore the pharmacological properties of derivatives related to CAS No. 2228968-83-8. Researchers have demonstrated that modifications to the benzoxazine ring can lead to compounds with enhanced binding affinity to specific biological targets. For instance, certain analogs have shown promise as kinase inhibitors or antimicrobial agents. The trifluoromethyl group's influence on electronic properties has also been investigated in terms of its role in modulating receptor interactions. These findings suggest that fine-tuning the structure of 2,2,2-trifluoro-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-y)ethanone could yield novel bioactive molecules with therapeutic potential.
The versatility of this compound extends beyond pharmaceutical applications into materials science. Fluorinated benzoxazines have been explored as monomers for high-performance polymers due to their thermal stability and chemical resistance. The incorporation of CAS No 2228968 into polymer matrices could lead to advanced materials with improved durability and functionality. Additionally, its photochemical properties make it a candidate for optoelectronic applications such as organic light-emitting diodes (OLEDs). These interdisciplinary possibilities highlight the broad utility of CAS No 2228968 in modern chemical research.
As research progresses,the synthetic strategies for CAS No 2228968 continue to evolve,with increasing emphasis on green chemistry principles and sustainable methodologies。Recent advances in flow chemistry have enabled more efficient production processes,reducing waste and energy consumption。Moreover,computational modeling techniques are being employed to predict optimal reaction conditions,further streamlining synthesis。These innovations not only enhance accessibility but also align with global efforts toward environmentally responsible chemical manufacturing。
The future prospects for CAS No 2228968 are bright,with ongoing investigations into its potential applications remaining highly promising。Collaborative efforts between academia and industry are likely to accelerate discoveries,leading to new drugs or advanced materials hitting the market sooner。As our understanding deepens,the full scope of possibilities will continue expanding,reinforcing its significance as a cornerstone compound in modern chemical research。
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